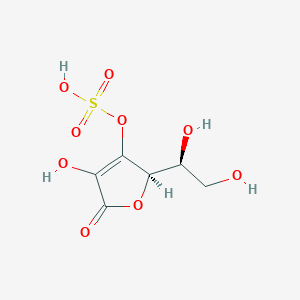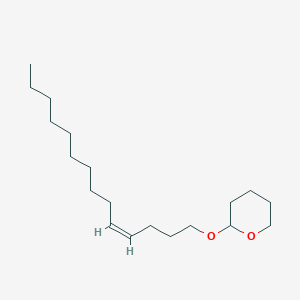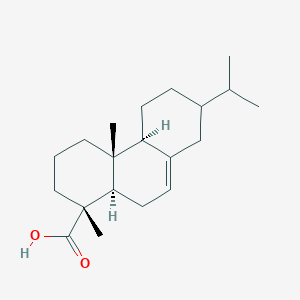
L-AscorbicAcid3-Sulfate
Übersicht
Beschreibung
L-Ascorbic Acid 3-Sulfate is a derivative of ascorbic acid (vitamin C) and is involved in various biochemical processes. The interest in this compound lies in its unique properties and potential applications in different fields, although not explicitly related to drug use or dosage.
Synthesis Analysis
L-Ascorbic Acid 3-Sulfate can be synthesized through a multi-step chemical process. Chu and Slaunwhite (1968) describe a method involving the preparation of 5, 6-O-benzylidene ascorbic acid, followed by sulfation with pyridine-sulfur trioxide and removal of the benzylidene group by mild acidic hydrolysis (Chu & Slaunwhite, 1968). Moreover, Muccino et al. (1979) discuss the preparation of L-ascorbic acid [35S]2-sulfate using sulfur trioxide in dimethylformamide and subsequent purification steps (Muccino et al., 1979).
Molecular Structure Analysis
The molecular structure of L-Ascorbic Acid 3-Sulfate is characterized by the sulfate group attached to the third carbon of the ascorbic acid molecule. This modification significantly alters the chemical and physical properties of the original molecule.
Chemical Reactions and Properties
L-Ascorbic Acid 3-Sulfate can act as a sulfating agent under certain conditions, as demonstrated by Chu and Slaunwhite (1968) in their research on the sulfation of androsterone (Chu & Slaunwhite, 1968).
Physical Properties Analysis
The physical properties of L-Ascorbic Acid 3-Sulfate, such as solubility, density, and viscosity, are influenced by its molecular structure. Research by Sarkar et al. (2016) on the solution thermophysics of L-Ascorbic Acid in aqueous tetrabutylammonium hydrogen sulfate provides insights into these aspects (Sarkar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Sulfation Agent in Steroid Synthesis
L-Ascorbic acid 3-sulfate has been investigated for its role as a sulfating agent in steroid synthesis. Chu and Slaunwhite (1968) demonstrated that sulfation of androsterone with ascorbic acid 3-sulfate produces androsterone sulfate, confirming its potential as a sulfating agent under certain conditions (Chu & Slaunwhite, 1968).
Metabolism in Humans
Baker et al. (1971) identified ascorbate-3-sulfate as a significant metabolite of ascorbic acid excreted in human urine. Their study involved labeling with carbon-14 and tritium and cochromatography with synthetic ascorbate-3-sulfate (Baker et al., 1971).
Antioxidant Defense System
A study by Das et al. (2007) investigated the influence of L-ascorbic acid on the blood antioxidant defense system in albino rats exposed to nickel sulfate. They found that L-ascorbic acid exhibited a protective role against the toxic effects of nickel sulfate on hematological values and antioxidant enzymatic defense systems (Das et al., 2007).
Environmental Stress in Plants
Conklin et al. (1996) reported on the role of L-ascorbic acid in plant environmental stress adaptation. Their study indicated that ascorbate plays a critical role in reactive oxygen species detoxification and in defense against various environmental stresses (Conklin et al., 1996).
Role in Vitamin C Biosynthesis
Wolucka et al. (2005) demonstrated that methyl jasmonate treatment increases the de novo synthesis of ascorbic acid in plant cell suspensions. This finding is significant for understanding the hormonal regulation of vitamin C biosynthesis in plants (Wolucka et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O9S/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZPSQPKNIVMT-ZAFYKAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286477 | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-AscorbicAcid3-Sulfate | |
CAS RN |
22430-27-9 | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22430-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ascorbic acid, 3-(hydrogen sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ascorbic acid 3-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







